1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a bicyclic hydrocarbon. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3,4-tetrahydronaphthalene with thionyl chloride (SOCl2) under reflux conditions. This reaction converts the hydroxyl group of 1,2,3,4-tetrahydronaphthalene into a carbonyl chloride group, yielding 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride .
Industrial production methods typically involve the catalytic hydrogenation of naphthalene or the hydrocracking of phenanthrene. These processes yield 1,2,3,4-tetrahydronaphthalene, which can then be converted to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride using the aforementioned synthetic route .
Analyse Chemischer Reaktionen
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical compounds. This reactivity is utilized in various synthetic and industrial processes .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydronaphthalene: This compound is a precursor to 1,2,3,4-tetrahydro-naphthalene-1-carbonyl chloride and shares similar chemical properties.
1,2,3,4-Tetrahydroisoquinoline: This compound has a similar bicyclic structure and is used in the synthesis of various alkaloids and pharmaceuticals.
This compound is unique due to its specific reactivity and applications in various fields of scientific research and industry.
Eigenschaften
Molekularformel |
C11H11ClO |
---|---|
Molekulargewicht |
194.66 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 |
InChI-Schlüssel |
AKARIZHKZBLDNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.